molecular formula C26H40O7 B611419 Tonantzitlolone

Tonantzitlolone

Cat. No.: B611419
M. Wt: 464.6 g/mol
InChI Key: YMEAIOHYSIGDJY-VDLZEVDKSA-N
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Description

Tonantzitlolone is a natural product derived from plants, specifically from the genus Stillingia. It is a flexibilan-type diterpene, which is rare in nature. This compound has attracted significant attention due to its potent biological activities, including cytotoxicity against certain cancer cell lines and activation of specific ion channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tonantzitlolone can be synthesized through a series of chemical reactions. One of the synthetic routes involves a highly stereoselective substrate-controlled aldol reaction followed by ring-closing metathesis . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

the compound can be extracted from natural sources such as Stillingia sanguinolenta, which involves solvent extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

Tonantzitlolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Scientific Research Applications

Tonantzitlolone has several scientific research applications, including:

Mechanism of Action

Tonantzitlolone exerts its effects through several mechanisms:

Comparison with Similar Compounds

Tonantzitlolone is similar to other diterpenes such as englerin A and bryostatin, which also exhibit cytotoxicity and protein kinase activation. this compound is unique in its specific activation of transient receptor potential canonical channels and its dual activation of protein kinase C alpha and protein kinase C theta .

List of Similar Compounds

This compound’s unique combination of biological activities and its rarity in nature make it a compound of significant interest for further research and potential therapeutic applications.

Properties

Molecular Formula

C26H40O7

Molecular Weight

464.6 g/mol

IUPAC Name

[(1R,2S,3R,6S,8Z,10S,12R,14R,15R)-1,2-dihydroxy-3,7,7,10,14-pentamethyl-11-oxo-16,17-dioxatricyclo[10.3.1.13,6]heptadec-8-en-15-yl] (E)-3-methylpent-2-enoate

InChI

InChI=1S/C26H40O7/c1-8-15(2)13-20(27)31-22-17(4)14-18-21(28)16(3)9-11-24(5,6)19-10-12-25(7,33-19)23(29)26(22,30)32-18/h9,11,13,16-19,22-23,29-30H,8,10,12,14H2,1-7H3/b11-9-,15-13+/t16-,17+,18+,19-,22+,23-,25+,26-/m0/s1

InChI Key

YMEAIOHYSIGDJY-VDLZEVDKSA-N

SMILES

CCC(=CC(=O)OC1C(CC2C(=O)C(C=CC(C3CCC(O3)(C(C1(O2)O)O)C)(C)C)C)C)C

Isomeric SMILES

CC/C(=C/C(=O)O[C@@H]1[C@@H](C[C@@H]2C(=O)[C@H](/C=C\C([C@@H]3CC[C@@](O3)([C@@H]([C@]1(O2)O)O)C)(C)C)C)C)/C

Canonical SMILES

CCC(=CC(=O)OC1C(CC2C(=O)C(C=CC(C3CCC(O3)(C(C1(O2)O)O)C)(C)C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TZL; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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